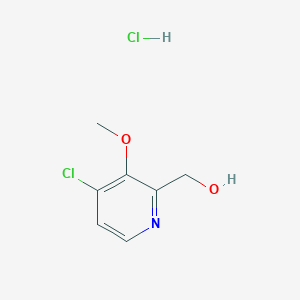
(4-chloro-3-methoxypyridin-2-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-chloro-3-methoxypyridin-2-yl)methanol hydrochloride is a chemical compound that belongs to the pyridine family Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-3-methoxypyridin-2-yl)methanol hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 2-chloromethyl-3,4-dimethoxypyridine with appropriate reagents to introduce the hydroxymethyl group. The reaction conditions typically involve the use of solvents such as methanol or ethanol and catalysts like sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-chloro-3-methoxypyridin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-carboxymethyl-3-methoxy-4-chloro-pyridine.
Reduction: Formation of 2-hydroxymethyl-3-methoxy-4-amino-pyridine.
Substitution: Formation of 2-hydroxymethyl-3-methoxy-4-substituted-pyridine.
Scientific Research Applications
(4-chloro-3-methoxypyridin-2-yl)methanol hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (4-chloro-3-methoxypyridin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
- 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
Uniqueness
(4-chloro-3-methoxypyridin-2-yl)methanol hydrochloride is unique due to the presence of both hydroxymethyl and methoxy groups, which confer specific chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H9Cl2NO2 |
|---|---|
Molecular Weight |
210.05 g/mol |
IUPAC Name |
(4-chloro-3-methoxypyridin-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H8ClNO2.ClH/c1-11-7-5(8)2-3-9-6(7)4-10;/h2-3,10H,4H2,1H3;1H |
InChI Key |
WRQWGBUSQXNTIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN=C1CO)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















